

# Key Phase I Clinical Trial Results for Serabelisib Combinations

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Serabelisib

CAS No.: 1268454-23-4

Cat. No.: S548404

[Get Quote](#)

The most relevant Phase I study investigated a multi-node PI3K/AKT/mTOR pathway inhibition strategy by combining **Serabelisib**, **Sapanisertib**, and **Paclitaxel** [1].

| Trial Aspect                           | Details                                                                                                                                            |
|----------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| ClinicalTrials.gov ID                  | NCT03154294 [1]                                                                                                                                    |
| Phase                                  | I [1]                                                                                                                                              |
| Patient Population                     | 19 heavily pretreated patients with advanced solid tumors (10 ovarian, 6 endometrial, 3 breast cancers) [1]                                        |
| Recommended Phase 2 Dose (RP2D)        | Sapanisertib 3 or 4 mg + Serabelisib 200 mg (Days 2-4, 9-11, 16-18, 23-25) + Paclitaxel 80 mg/m <sup>2</sup> (Days 1, 8, 15) on a 28-day cycle [1] |
| Most Frequent Grade 3/4 Adverse Events | Decreased WBC (20%), nonfebrile neutropenia (12%), anemia (9%), hyperglycemia (11%), elevated liver enzymes (4%) [1]                               |

| **Efficacy (in 15 evaluable patients) | Objective Response Rate (ORR):** 47% (7 patients) **Clinical Benefit Rate (CBR):** 73% (11 patients) **Responses** | 3 Complete Response (CR), 4 Partial Response (PR), 4 Stable Disease (SD) > 6 months [1] | | **Median Progression-Free Survival (PFS)** | 11 months (for all 19 enrolled patients) [1] |

This combination strategy is under further investigation in a Phase 2 trial for advanced or recurrent endometrial cancer (NCT06463028), which began in December 2024 [2] [3].

## Mechanism of Action and Experimental Rationale

**Serabelisib** is a potent and selective oral inhibitor of the Class I **PI3K alpha (PI3K $\alpha$ ) isoform** [4] [5] [6]. It specifically targets the catalytic subunit p110 $\alpha$ , which is frequently mutated in cancers.

The rationale for combining **Serabelisib** with Sapanisertib (a dual mTORC1/mTORC2 inhibitor) and Paclitaxel is to achieve **multi-node inhibition** of the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell growth and survival that is often dysregulated in cancer [7]. Preclinical models in endometrial and breast cancer demonstrated that this combination more effectively suppresses pathway signaling (measured by phosphorylation of S6, AKT, and 4E-BP1) compared to single-node inhibitors [7].

The diagram below illustrates the strategic points of inhibition within this pathway.



Click to download full resolution via product page

Multi-node inhibition of the PI3K/AKT/mTOR pathway by the **Serabelisib**, Sapanisertib, and Paclitaxel combination [1] [7].

## Ongoing Research and Future Directions

The promising Phase I results have led to advanced clinical development. The **PIKTOR** combination (**Serabelisib** + Sapanisertib) with Paclitaxel is now being evaluated in a Phase 2 trial for advanced or recurrent endometrial cancer [2] [3]. This trial also includes a substudy investigating the combination with a specific **insulin-suppressing diet**, based on preclinical evidence that such a diet can enhance the anti-tumor efficacy of these metabolic inhibitors [7] [8].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. dose escalation study of dual PI3K/mTOR inhibition by... Phase I [pubmed.ncbi.nlm.nih.gov]
2. Sapanisertib and Serabelisib (PIKTOR) With Paclitaxel and... [centerwatch.com]
3. Faeth Therapeutics & The GOG Foundation, Inc. GOG-3111 ... [gog.org]
4. Serabelisib - an overview [sciencedirect.com]
5. Serabelisib - an overview [sciencedirect.com]
6. Serabelisib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
7. Multi-node inhibition targeting mTORC1, mTORC2 and PI3K $\alpha$  ... [pubmed.ncbi.nlm.nih.gov]
8. + Diet/Nab-paclitaxel for Solid Cancers · Info for... Serabelisib [withpower.com]

To cite this document: Smolecule. [Key Phase I Clinical Trial Results for Serabelisib Combinations]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b548404#serabelisib-clinical-trial-phase-i-results>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)